

Application Notes and Protocols for R(+)-Methylindazone in Chloride Channel Research

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Compound of Interest

Compound Name: *R(+)-Methylindazone*

Cat. No.: *B1663522*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **R(+)-Methylindazone**, also known as R(+)-IAA-94, a potent and specific blocker of epithelial chloride channels, for the isolation and functional reconstitution of these critical membrane proteins. The high affinity of **R(+)-Methylindazone** for chloride channels makes it an invaluable tool for affinity purification, enabling the study of their structure, function, and modulation.

Introduction to R(+)-Methylindazone (R(+)-IAA-94)

R(+)-Methylindazone is a chiral indanyloxyacetic acid derivative that acts as a high-affinity antagonist of various chloride channels. Its specificity has been exploited to develop affinity chromatography resins for the purification of chloride channel proteins from complex biological samples[1][2]. This allows for the subsequent reconstitution of the purified channels into artificial lipid bilayers or liposomes, facilitating detailed biophysical and pharmacological characterization.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the interaction of **R(+)-Methylindazone** (IAA-94) with chloride channels.

Parameter	Value	Channel/System	Reference
Binding Affinity (K _i)	1 μM	Bovine kidney cortex microsomes	[3]
IC ₅₀ (CLIC-1 inhibition)	8.6 μM	CLIC-1-dependent chloride permeability	[4]
IC ₅₀ (K ⁺ -induced force)	17.0 ± 1.2 μM	Rat cerebral arteries	[4]
Effective Concentration for Elution	100 μM	IAA-Sepharose affinity chromatography	[2]

Experimental Protocols

Protocol 1: Isolation of Chloride Channels using R(+)-Methylindazone Affinity Chromatography

This protocol describes the purification of chloride channels from a biological source (e.g., bovine tracheal or kidney membranes) using an **R(+)-Methylindazone** (IAA-94)-coupled affinity resin.

Materials:

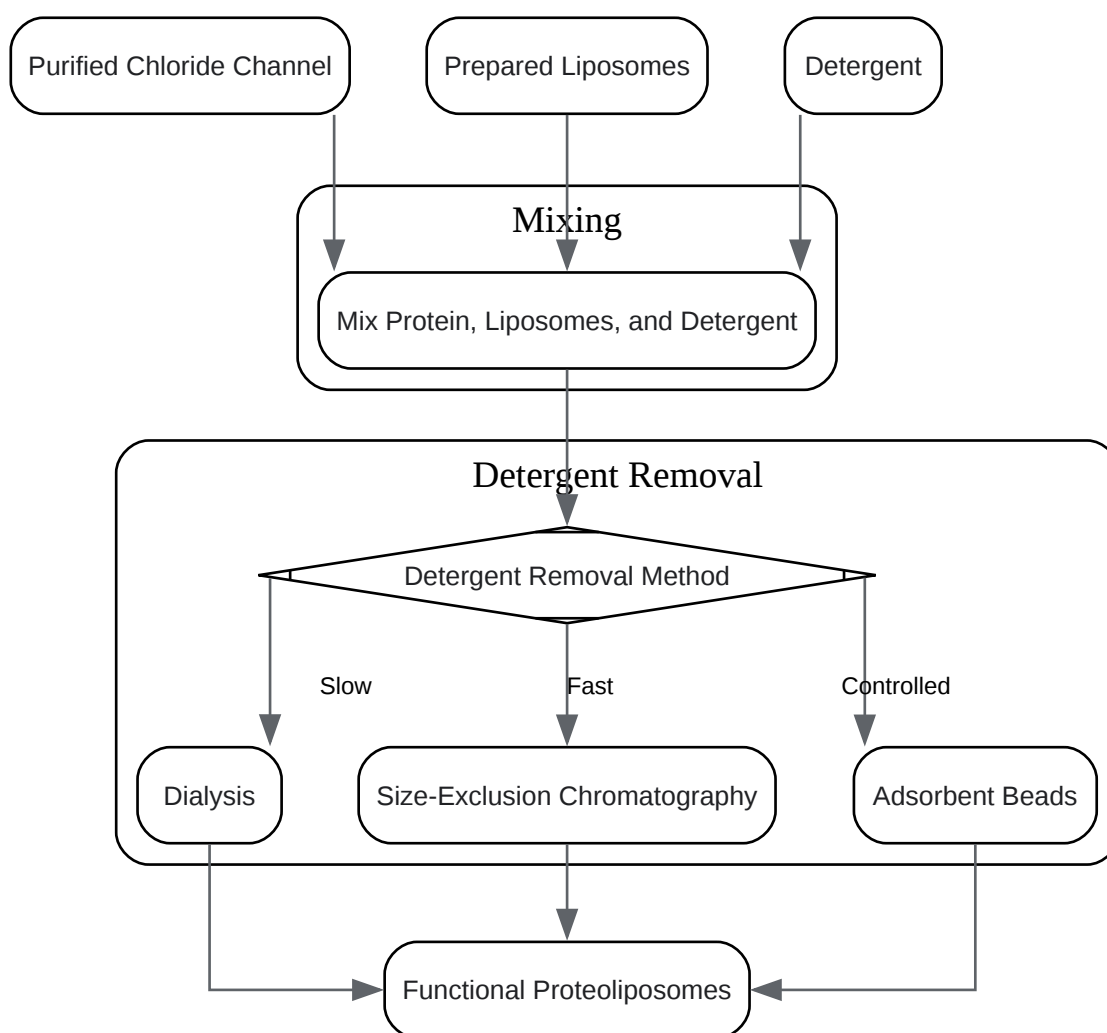
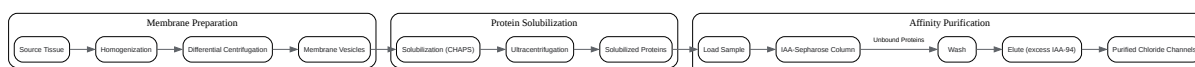
- Biological tissue (e.g., bovine trachea, kidney cortex)
- IAA-Sepharose affinity column
- Solubilization Buffer: e.g., 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in a suitable buffer (e.g., Tris-HCl, pH 7.4) with protease inhibitors
- Wash Buffer: Solubilization buffer with a lower concentration of detergent
- Elution Buffer: Wash buffer supplemented with 100 μM **R(+)-Methylindazone** (IAA-94)[2]
- Homogenizer

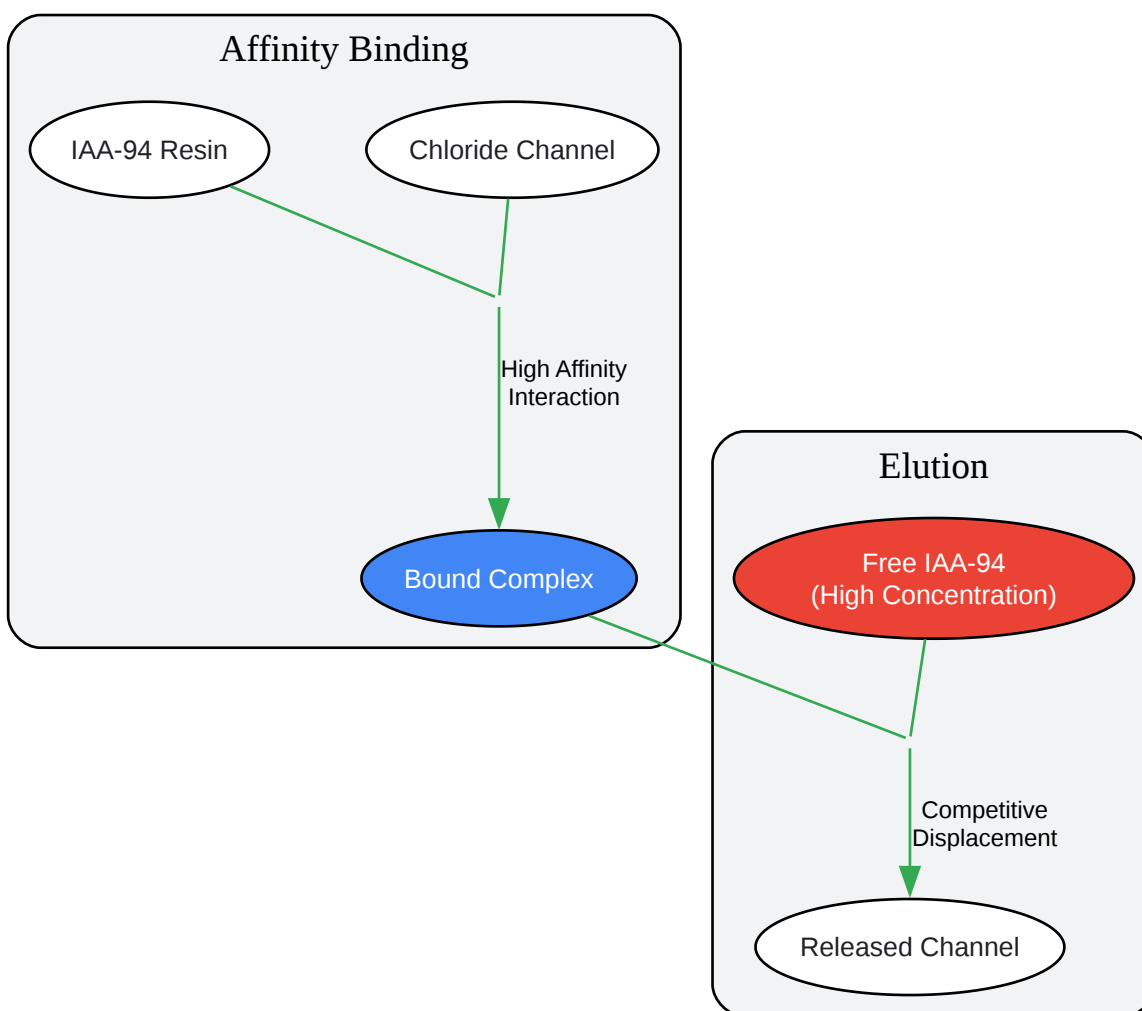
- Ultracentrifuge
- Chromatography system

Methodology:

- Membrane Vesicle Preparation:
 - Homogenize the source tissue in a suitable buffer.
 - Perform differential centrifugation to isolate a membrane-enriched fraction.
 - Resuspend the membrane pellet in a storage buffer and store at -80°C until use.
- Solubilization of Membrane Proteins:
 - Thaw the membrane vesicles and resuspend in Solubilization Buffer.
 - Incubate on ice with gentle agitation to solubilize the membrane proteins.
 - Centrifuge at high speed (e.g., 100,000 x g) to pellet unsolubilized material. The supernatant contains the solubilized membrane proteins.
- Affinity Chromatography:
 - Equilibrate the IAA-Sepharose affinity column with Wash Buffer.
 - Load the solubilized protein supernatant onto the column.
 - Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
 - Elute the bound chloride channel proteins with Elution Buffer containing 100 µM **R(+)-Methylindazone**[\[2\]](#).
 - Collect the eluted fractions.
- Analysis of Purified Protein:

- Analyze the eluted fractions by SDS-PAGE to assess purity and determine the molecular weight of the purified proteins. Previous studies have identified proteins with apparent molecular masses of 97, 64, 40, and 27 kDa from kidney and trachea membranes[1].





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